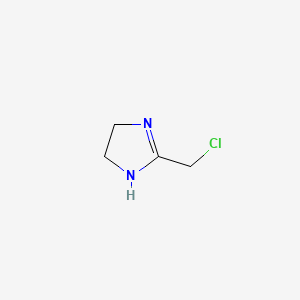

2-(chloromethyl)-4,5-dihydro-1H-imidazole

説明

Contextualization within Dihydroimidazole (B8729859) Chemistry

2-(Chloromethyl)-4,5-dihydro-1H-imidazole belongs to the class of compounds known as imidazolines or dihydroimidazoles. nih.gov These are five-membered heterocyclic compounds containing two nitrogen atoms, and they represent a reduced form of the aromatic imidazole (B134444) ring. globalresearchonline.netnih.gov The dihydroimidazole structure is a common motif in medicinal chemistry and materials science, valued for its unique stereoelectronic properties. nih.govcribfb.com

The substitution pattern on the imidazoline (B1206853) ring is crucial to its chemical function. In this compound, the key feature is the chloromethyl group (-CH₂Cl) attached to the C2 position, the carbon atom situated between the two nitrogen atoms. nih.gov This specific substitution renders the molecule a bifunctional reagent: the dihydroimidazole ring acts as a core scaffold, while the chloromethyl group provides a reactive handle for further chemical transformations. The synthesis of such 2-substituted dihydroimidazoles is a key area of research aimed at producing novel compounds with potential applications. nih.govresearchgate.net

Significance as a Versatile Synthetic Intermediate

The primary significance of this compound in organic synthesis lies in its role as a versatile electrophilic building block. The chloromethyl group is the molecule's key reactive center. The electronegative chlorine atom acts as an effective leaving group, making the adjacent methylene (B1212753) carbon susceptible to nucleophilic attack.

This reactivity facilitates a range of nucleophilic substitution reactions, allowing for the introduction of diverse functional groups onto the dihydroimidazole scaffold. The general mechanism involves the displacement of the chloride ion by a nucleophile, forming a new carbon-nucleophile bond. This versatility makes the compound a valuable precursor for creating libraries of derivatives. For instance, it is utilized as an intermediate in the synthesis of pharmaceutical compounds like Phentolamine Mesilate.

Common transformations involving this compound include reactions with various nucleophiles. The chloromethyl group's electrophilic nature enables reactions such as nucleophilic substitution (S_N_2) or elimination. Reacting it with amines or thiols can form derivatives like 2-(aminomethyl)- or 2-(mercaptomethyl)-imidazoles, which are useful in further synthetic applications.

The ability to easily introduce new functionalities makes this compound a strategic starting material for constructing more complex molecules with tailored properties for various research applications.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-(chloromethyl)-4,5-dihydro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClN2/c5-3-4-6-1-2-7-4/h1-3H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFBPRBZDQSMTKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20330078 | |

| Record name | 2-(CHLOROMETHYL)-2-IMIDAZOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20330078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50342-08-0 | |

| Record name | 2-(Chloromethyl)-4,5-dihydro-1H-imidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050342080 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(CHLOROMETHYL)-2-IMIDAZOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20330078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(CHLOROMETHYL)-4,5-DIHYDRO-1H-IMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QZ676EE9GP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Chloromethyl 4,5 Dihydro 1h Imidazole

Chloromethylation of 4,5-Dihydro-1H-imidazole Derivatives

This approach involves the direct introduction of a chloromethyl (-CH₂Cl) group onto the 2-position of the 4,5-dihydro-1H-imidazole scaffold.

A primary method for the synthesis of 2-(chloromethyl)-4,5-dihydro-1H-imidazole involves the reaction of 4,5-dihydro-1H-imidazole with formaldehyde (B43269) and hydrochloric acid. This electrophilic substitution reaction is typically performed under acidic conditions. The reaction can be conducted under reflux, with one protocol specifying a temperature of 80°C for 20 hours while bubbling hydrogen chloride gas through the mixture. google.com Alternatively, to mitigate side reactions such as over-chlorination, the reaction can be carried out at lower temperatures, for instance, between 0–5°C. For analogous imidazole (B134444) compounds, this reaction has been shown to work effectively in an aqueous solution with an excess of hydrogen chloride at temperatures ranging from 25° to 160°C. google.com

Table 1: Parameters for Acid-Catalyzed Chloromethylation

| Parameter | Condition 1 | Condition 2 |

| Chloromethylating Agents | Formaldehyde, Hydrochloric Acid | Formaldehyde, Hydrochloric Acid |

| Temperature | 80°C | 0–5°C |

| Duration | 20 hours | Not specified |

| Key Feature | Reflux conditions | Aims to prevent over-chlorination |

This table is generated based on data from cited research findings.

Alternative reagents can be employed for the chloromethylation of the dihydroimidazole (B8729859) ring. Chloromethyl methyl ether (MOM-Cl) is one such reagent that can introduce the chloromethyl group at the 2-position. This reaction is often conducted in the presence of a base, such as triethylamine.

Paraformaldehyde, a solid polymer of formaldehyde, serves as another effective reagent. google.comthieme-connect.de It can be used in conjunction with hydrogen chloride to achieve chloromethylation, sometimes with a catalyst like zinc(II) chloride, although a strong protic acid like HCl can be sufficient. thieme-connect.de Using paraformaldehyde can be more convenient than handling aqueous formaldehyde, especially in non-aqueous reaction systems. biotium.com

Table 2: Alternative Chloromethylating Agents

| Reagent | Co-reagent/Catalyst | Notes |

| Chloromethyl Methyl Ether (MOM-Cl) | Triethylamine (base) | Introduces the chloromethyl group at the 2-position. |

| Paraformaldehyde | Hydrochloric Acid | Serves as a solid source of formaldehyde. google.comthieme-connect.de |

This table summarizes alternative reagents based on cited research. google.comthieme-connect.de

Post-Cyclization Substitution Reactions for Chloromethyl Group Introduction

This synthetic route involves first constructing the core 4,5-dihydro-1H-imidazole ring and then introducing the chloromethyl group in a subsequent step.

The 4,5-dihydro-1H-imidazole ring system, also known as an imidazoline (B1206853), is a crucial precursor. A notable method for its synthesis is the nickel-catalyzed cyclization of amido-nitriles. evitachem.com This reaction proceeds under mild conditions, which allows for the preservation of various functional groups. evitachem.com Another convenient method for converting nitriles into imidazolines involves their reaction with ethylenediamine (B42938) in the presence of trimethylaluminum. nih.gov The Pinner synthesis, which utilizes the reaction of a nitrile with an alcohol in the presence of an acid, can also be adapted to produce cyclic amidine precursors from nitriles and aliphatic diamines. mostwiedzy.pl

Once the 4,5-dihydro-1H-imidazole precursor is synthesized, the chloromethyl group can be introduced. This is typically achieved using the same acid-catalyzed chloromethylation methods described previously, such as reacting the precursor with formaldehyde and hydrochloric acid. This two-step approach allows for greater control over the final product's structure.

An alternative conceptual strategy involves the synthesis of a 2-hydroxymethyl-4,5-dihydro-1H-imidazole intermediate. This hydroxyl group could then be converted to a chloride using a suitable chlorinating agent like thionyl chloride. This type of transformation is a known reaction for converting hydroxymethyl groups on similar imidazole rings to chloromethyl groups. google.com

Industrial-Scale Production Considerations

For the synthesis of this compound and its derivatives on an industrial scale, several factors are critical. The direct chloromethylation of 4-methylimidazole (B133652) using formaldehyde and hydrochloric acid has been described as a simple process suitable for large-scale production, offering an advantage over more lengthy and expensive multi-step methods. google.com This suggests that direct, one-pot syntheses are often preferred for their economic viability.

Continuous Flow Reactor Optimization for Exothermic Steps

The cyclization reaction to form the 4,5-dihydro-1H-imidazole ring is often highly exothermic. In traditional batch reactors, managing the heat generated during this step on a large scale is a significant challenge, posing risks of thermal runaway and the formation of impurities. Continuous flow reactors, with their high surface-area-to-volume ratio, offer superior heat transfer capabilities, enabling precise temperature control and a safer reaction environment.

Research into the optimization of continuous flow systems for the synthesis of similar heterocyclic compounds has demonstrated several key advantages. By carefully controlling parameters such as residence time, temperature, and reagent stoichiometry, it is possible to significantly improve reaction yield and purity. For a hypothetical continuous flow process for this compound, optimization would involve a systematic study of these parameters.

Research Findings:

While specific data for the continuous flow synthesis of this compound is not extensively published, studies on analogous reactions highlight the potential for optimization. For instance, the reaction of a nitrile precursor with ethylenediamine in the presence of a Lewis acid catalyst can be effectively managed in a microreactor setup. The precise control over mixing and temperature minimizes the formation of side products and allows for rapid process optimization.

Below is a representative data table illustrating the hypothetical optimization of a key exothermic step in a continuous flow reactor.

Table 1: Hypothetical Optimization of Continuous Flow Synthesis

| Entry | Flow Rate (mL/min) | Temperature (°C) | Residence Time (min) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 1 | 0.5 | 100 | 20 | 75 | 90 |

| 2 | 1.0 | 100 | 10 | 82 | 93 |

| 3 | 2.0 | 100 | 5 | 78 | 88 |

| 4 | 1.0 | 120 | 10 | 91 | 96 |

This table is for illustrative purposes and represents a potential optimization study.

The data illustrates that a flow rate of 1.0 mL/min and a temperature of 120°C provide the optimal balance of yield and purity with a relatively short residence time, showcasing the efficiency of continuous flow processing.

Catalyst Recycling Strategies in Scalable Synthesis

The synthesis of this compound often relies on catalysts to facilitate the cyclization reaction. In large-scale production, the cost of the catalyst and the environmental impact of its disposal are significant considerations. Therefore, the development of effective catalyst recycling strategies is crucial for a sustainable and economically viable process.

Heterogeneous catalysts are particularly advantageous in this context as they can be more easily separated from the reaction mixture compared to their homogeneous counterparts. Research in related fields has explored the use of solid acid catalysts, metal-organic frameworks (MOFs), and supported metal catalysts that can be recovered and reused over multiple cycles with minimal loss of activity.

Research Findings:

While specific studies on catalyst recycling for the scalable synthesis of this compound are limited in publicly available literature, general principles from the synthesis of other imidazoles and imidazolines are applicable. For example, solid acid catalysts like zeolites or sulfated zirconia have been shown to be effective and reusable in similar cyclization reactions. The primary methods for catalyst recovery include filtration and centrifugation.

The following table provides a hypothetical representation of the reusability of a heterogeneous catalyst in the synthesis of this compound.

Table 2: Hypothetical Catalyst Reusability Study

| Cycle | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| 1 | 2.0 | 4 | 92 |

| 2 | 2.0 | 4 | 91 |

| 3 | 2.0 | 4.5 | 90 |

| 4 | 2.0 | 5 | 88 |

This table is for illustrative purposes and represents a potential catalyst recycling study.

The data suggests that the catalyst can be effectively recycled for at least five cycles with only a minor decrease in yield and a slight increase in the required reaction time, demonstrating the potential for significant cost savings and reduced environmental footprint in a scalable process.

Mechanistic Insights into the Formation of 2 Chloromethyl 4,5 Dihydro 1h Imidazole

Electrophilic Aromatic Substitution Pathways

Contrary to what the term might suggest, the formation of the 4,5-dihydro-1H-imidazole ring does not proceed via an electrophilic aromatic substitution (EAS) pathway. The defining characteristic of an EAS reaction is the substitution onto an aromatic ring, which preserves the ring's aromaticity. However, the target molecule, 2-(chloromethyl)-4,5-dihydro-1H-imidazole, contains a dihydroimidazole (B8729859) (imidazoline) ring, which is non-aromatic. wikipedia.orgnih.gov

The actual mechanism is a nucleophilic cyclization. The process is initiated by the nucleophilic attack of one of the primary amine groups of ethylenediamine (B42938) on the electrophilic carbon of the nitrile group in chloroacetonitrile. This forms an amidine intermediate. The subsequent and crucial step is an intramolecular nucleophilic attack by the second amine group onto the carbon of the newly formed C=N double bond, leading to the formation of the five-membered imidazoline (B1206853) ring and completing the cyclization. wikipedia.orgnih.gov

Role of Imidazole (B134444) N-3 Nitrogen in C-2 Positional Activation

In the context of the 4,5-dihydro-1H-imidazole ring, the nitrogen atoms are critical to the formation mechanism. The chemical properties and reactivity of the imidazoline ring are largely governed by its nitrogen atoms. rixinpec.com During the synthesis from ethylenediamine and chloroacetonitrile, the lone pair of electrons on one nitrogen atom initiates the reaction by attacking the nitrile carbon. wikipedia.orgnih.gov

After the initial attack and formation of the linear amidine intermediate, the second nitrogen atom (which corresponds to the N-3 position in the final ring) plays the decisive role. Its lone pair of electrons acts as the internal nucleophile, attacking the electrophilic carbon of the C=N bond. This intramolecular cyclization is the key ring-forming step. The basicity and nucleophilicity of this nitrogen are crucial for the efficient closure of the five-membered ring. nih.govrixinpec.com The two nitrogen atoms within the resulting 1,3-dihydro-imidazole structure are fundamental to its chemical character, bestowing basic properties upon the molecule. rixinpec.com

Mitigation of Competing Side Reactions

The synthesis of this compound must be carefully controlled to minimize the formation of unwanted byproducts. Key challenges include preventing over-reaction and avoiding the decomposition of the imidazoline ring.

Stoichiometric Control for Over-Chlorination Prevention

While "over-chlorination" might imply multiple chlorine atoms being added, the more pertinent issue in this synthesis is the prevention of side reactions through precise control of reactant ratios. The primary competing reaction is often the formation of oligomeric or polymeric byproducts, or the di-acylation of ethylenediamine if a chloroacetyl halide were used instead of chloroacetonitrile.

Using a defined molar ratio of reactants is critical. For instance, in related imidazoline syntheses from fatty acids and polyamines, the reactant ratio is a key parameter that is carefully optimized to maximize the yield of the desired mono-imidazoline and prevent the formation of diamides or other secondary products. nih.govresearchgate.net The table below illustrates how varying reactant stoichiometry can influence product distribution in a generalized imidazoline synthesis.

| Molar Ratio (Ethylenediamine:Chloro-reagent) | Desired Product Yield | Dimer/Oligomer Formation |

| 1.2 : 1 | High | Low |

| 1 : 1 | Moderate | Moderate |

| 1 : 1.2 | Low | High |

| 1 : 2 | Very Low | Predominant Product |

This table provides a generalized representation of the impact of stoichiometry on imidazoline synthesis based on established chemical principles.

Suppression of Ring-Opening Reactions via Non-Nucleophilic Bases

To mitigate this, the reaction is often performed under conditions that favor cyclization. The use of a non-nucleophilic base can be advantageous. A non-nucleophilic base is a sterically hindered organic base that can deprotonate acidic protons in the reaction mixture (facilitating the reaction) but is too bulky to act as a nucleophile itself. youtube.com By being unable to attack the electrophilic C-2 position of the imidazoline ring, it does not promote the ring-opening side reaction. Common examples of non-nucleophilic bases include lithium diisopropylamide (LDA) and various hindered tertiary amines. youtube.com Their role is to facilitate the necessary proton transfers without participating in undesired nucleophilic attacks, thereby preserving the integrity of the heterocyclic ring.

Chemical Reactivity and Transformation Pathways

Nucleophilic Substitution Reactions of the Chloromethyl Group

The key to the synthetic utility of 2-(chloromethyl)-4,5-dihydro-1H-imidazole lies in its chloromethyl group attached to the C2 position of the imidazoline (B1206853) ring. The electronegative chlorine atom functions as an effective leaving group, making the adjacent methylene (B1212753) carbon susceptible to attack by a wide range of nucleophiles. This reactivity facilitates straightforward nucleophilic substitution reactions, enabling the introduction of diverse functional groups onto the dihydroimidazole (B8729859) scaffold . These transformations typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism, involving the displacement of the chloride ion by the incoming nucleophile to form a new carbon-nucleophile bond .

Reactions with Amines

The reaction of this compound with primary and secondary amines provides a direct route to 2-(aminomethyl)-4,5-dihydro-1H-imidazole derivatives. This nucleophilic substitution allows for the formation of a new carbon-nitrogen bond, effectively coupling the imidazoline moiety to various amine-containing structures. These reactions are valuable for constructing more complex molecules with potential applications in medicinal chemistry and agrochemicals . The resulting N-substituted (4,5-dihydro-1H-imidazol-2-yl)methanamines are important building blocks for further synthetic elaboration.

Reactions with Thiols and Thiolates

Analogous to reactions with amines, the chloromethyl group readily reacts with sulfur-based nucleophiles such as thiols and their corresponding conjugate bases, thiolates. This reaction leads to the formation of 2-(((alkylthio)methyl))-4,5-dihydro-1H-imidazole derivatives, also known as thioethers sapub.org. The formation of the stable carbon-sulfur bond is a common transformation in organic synthesis. This pathway is utilized to introduce the imidazoline core into larger molecules for various applications, including the development of new biologically active compounds sapub.org.

Reactions with Alcohols

The chloromethyl group can also be displaced by oxygen nucleophiles, such as alcohols or alkoxides, to form ether derivatives. While specific examples for this compound are not extensively documented in broad literature, the reaction pathway is well-established for similar structures. For instance, the related compound 4-methyl-5-chloromethyl-imidazole hydrochloride has been shown to react with boiling ethanol to yield 4-methyl-5-ethoxymethyl-imidazole hydrochloride google.com. This demonstrates the viability of forming 2-(alkoxymethyl)-4,5-dihydro-1H-imidazoles through the nucleophilic substitution of the chloride by an alcohol or alkoxide.

Formation of Thiosulfate Derivatives (Bunte Salts)

A specific and notable reaction of this compound is its transformation into a thiosulfate derivative, commonly known as a Bunte salt. This occurs when the compound is reacted with sodium thiosulfate (Na₂S₂O₃) in an aqueous solution at room temperature. The thiosulfate anion acts as a potent sulfur nucleophile, displacing the chloride to form S-[(4,5-dihydro-1H-imidazol-2-yl)methyl] sulfothioate. The mechanism for this transformation has been studied and is proposed to be a concerted SN2 reaction pathway. Bunte salts are stable, odorless thiol precursors, making them useful intermediates in organic synthesis.

General Reactivity with Other Nucleophiles (e.g., Sodium Azide, Potassium Thiocyanate)

The electrophilic nature of the chloromethyl group allows it to react with a variety of other nucleophiles. For example, reaction with sodium azide (NaN₃) can be used to introduce an azido group, forming 2-(azidomethyl)-4,5-dihydro-1H-imidazole. Similarly, nucleophiles like potassium thiocyanate (KSCN) can be employed to introduce a thiocyanate group, yielding 2-(thiocyanatomethyl)-4,5-dihydro-1H-imidazole nih.govresearchgate.net. These reactions further highlight the compound's role as a versatile building block for accessing a wide array of functionalized imidazoline derivatives.

Table 1: Nucleophilic Substitution Reactions of this compound

| Nucleophile | Reagent Example | Product Class |

| Amine | R¹R²NH | 2-(Aminomethyl)-4,5-dihydro-1H-imidazole |

| Thiol/Thiolate | RSH / RS⁻ | 2-(((Alkylthio)methyl))-4,5-dihydro-1H-imidazole (Thioether) |

| Alcohol/Alkoxide | ROH / RO⁻ | 2-(Alkoxymethyl)-4,5-dihydro-1H-imidazole (Ether) |

| Thiosulfate | Na₂S₂O₃ | S-[(4,5-dihydro-1H-imidazol-2-yl)methyl] sulfothioate (Bunte Salt) |

| Azide | NaN₃ | 2-(Azidomethyl)-4,5-dihydro-1H-imidazole |

| Thiocyanate | KSCN | 2-(Thiocyanatomethyl)-4,5-dihydro-1H-imidazole |

Oxidation Reactions of the Imidazole (B134444) Ring and Chloromethyl Group

The 4,5-dihydro-1H-imidazole (imidazoline) ring is a reduced form of the aromatic imidazole ring and is susceptible to oxidation. The primary oxidative transformation for 2-substituted imidazolines is dehydrogenation to form the corresponding aromatic imidazole. This can be achieved using various oxidizing agents. For instance, a DMSO-mediated dehydrogenation process can convert 2-aryl-Δ2-imidazolines into 2-aryl-1H-imidazoles organic-chemistry.org. This aromatization is a key pathway for converting the dihydro-imidazole scaffold into the more stable imidazole system.

Under harsher oxidative conditions, the imidazole ring system can undergo more extensive transformations. Studies on the oxidation of related 2-alkylbenzimidazoles with hydrogen peroxide have shown that unexpected cleavage of the fused benzene ring can occur, leading to the formation of 2-alkylimidazole-4,5-dicarboxylic acids researchgate.net. While this specific reaction involves a benzimidazole, it suggests that the core imidazole structure can be susceptible to ring-opening or modification under strong oxidizing environments. Computational studies on the oxidation of imidazole itself by atmospheric radicals like •OH and NO₃• also indicate that the ring is reactive towards oxidative degradation acs.org. The oxidation of the chloromethyl group itself is less commonly observed, as it is generally more prone to nucleophilic substitution.

Table 2: Potential Oxidation Pathways

| Reaction Type | Product Type | Notes |

| Dehydrogenation | 2-(chloromethyl)-1H-imidazole | Aromatization of the dihydro-imidazole ring organic-chemistry.orgresearchgate.net. |

| Ring Cleavage/Oxidation | Imidazole-dicarboxylic acid derivatives | Observed with related benzimidazoles under strong oxidative conditions researchgate.net. |

Formation of Imidazole N-oxides

The oxidation of the nitrogen atoms within the imidazole ring system can lead to the formation of N-oxides. These N-oxides are valuable intermediates in organic synthesis, as the N-oxide functional group can activate the imidazole ring for further functionalization. researchgate.netsemanticscholar.org

Utilizing Oxidizing Agents (e.g., Hydrogen Peroxide, m-CPBA)

Common oxidizing agents employed for the formation of N-oxides from nitrogen-containing heterocycles include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA). researchgate.netorganic-chemistry.org While the direct oxidation of this compound is not extensively detailed in readily available literature, the general reactivity of these oxidants with similar structures suggests potential pathways. For instance, m-CPBA is a widely used reagent for the epoxidation of alkenes and the Baeyer-Villiger oxidation of ketones, highlighting its strong oxidizing power. organic-chemistry.org The behavior of different substituted iminic bonds toward m-CPBA can result in various products, including oxaziridines, amides, and nitroso compounds, depending on the substituents and reaction conditions. researchgate.net

| Oxidizing Agent | Potential Transformation | General Reactivity |

| Hydrogen Peroxide (H₂O₂) | N-oxidation | Common reagent for N-oxide formation in heterocyclic compounds. |

| m-CPBA | N-oxidation, Ring Oxidation | A powerful oxidizing agent used for various oxidation reactions. organic-chemistry.org |

Reduction Reactions of the Imidazole Ring and Chloromethyl Group

The reduction of this compound can target either the C=N bond within the imidazoline ring or the chloromethyl substituent, depending on the reducing agent and reaction conditions.

Formation of Imidazoline Derivatives

Reduction of the endocyclic C=N bond of the 4,5-dihydro-1H-imidazole ring would lead to the formation of an imidazolidine, a fully saturated five-membered heterocyclic ring. This transformation would significantly alter the electronic properties and three-dimensional structure of the molecule.

Utilizing Reducing Agents (e.g., Sodium Borohydride, Lithium Aluminum Hydride)

Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are common and powerful reducing agents in organic synthesis. mdma.ch LiAlH₄ is a significantly stronger reducing agent than NaBH₄, capable of reducing a wider range of functional groups, including esters, carboxylic acids, and amides. organic-chemistry.orgfishersci.ca NaBH₄ is a milder agent, typically used for the reduction of aldehydes and ketones. mdma.ch The reduction of the C=N bond in the imidazoline ring or the C-Cl bond in the chloromethyl group by these hydrides is plausible, although specific documented examples for this compound are scarce. LiAlH₄ is known to reduce alkyl halides to alkanes, suggesting it could potentially reduce the chloromethyl group to a methyl group. organic-chemistry.org

| Reducing Agent | Primary Targets | Reactivity |

| Sodium Borohydride (NaBH₄) | C=N bond (potentially) | Milder reducing agent, typically for carbonyls. mdma.ch |

| Lithium Aluminum Hydride (LiAlH₄) | C=N bond, C-Cl bond | Powerful reducing agent for a wide range of functional groups. mdma.chorganic-chemistry.org |

Cyclization Reactions Leading to Fused Ring Systems

The bifunctional nature of this compound makes it a valuable precursor for the synthesis of fused heterocyclic systems. The chloromethyl group acts as an electrophilic site, which can react with nucleophiles to initiate cyclization.

Synthesis of Imidazo[2,1-c]benchchem.comresearchgate.netmdma.chtriazol-3-ylidenes

While the direct synthesis of Imidazo[2,1-c] researchgate.netmdma.chtriazol-3-ylidenes from this compound is not explicitly described in the reviewed literature, related fused systems such as imidazo[2,1-c] researchgate.netmdma.chtriazines have been synthesized from different imidazolinone precursors. researchgate.net The synthesis of such fused triazole systems would likely involve the reaction of the chloromethyl group with a suitable 1,2,4-triazole derivative, followed by an intramolecular cyclization. 1H-1,2,3-Triazol-5-ylidenes are known to act as catalytic organic single-electron reductants. nih.gov The synthesis of imidazol-2-ylidenes has been achieved through the reduction of imidazole-2(3H)-thiones. semanticscholar.org

Formation of Pyridazinones

Currently, publicly available scientific literature does not describe a direct synthetic pathway for the formation of pyridazinones starting from this compound. The established synthesis routes for pyridazinone cores typically involve the cyclization of β-aroylpropionic acids with hydrazine hydrate or the reaction of 3-[2-(4-halophenyl)hydrazono]-5-phenylfuran-2(3H)-ones with hydrazine hydrate. biomedpharmajournal.orgnih.gov

Preparation of Imidazo[1,2-a]pyrimidine Chalcogenides

The synthesis of imidazo[1,2-a]pyrimidine chalcogenides from this compound is not a documented transformation in the reviewed scientific literature. The conventional and widely reported method for synthesizing the imidazo[1,2-a]pyrimidine ring system involves the condensation reaction between a 2-aminopyrimidine and an α-haloketone, such as 2-bromoacetophenone. nih.gov This reaction establishes the fused imidazole ring onto the pyrimidine core. Variations of this approach are employed to introduce different substituents and functional groups to the heterocyclic product. nih.govdergipark.org.tr

Derivatization and Advanced Synthetic Applications

Building Block for Complex Heterocyclic Systems

2-(chloromethyl)-4,5-dihydro-1H-imidazole serves as a key starting material for the synthesis of various complex and fused heterocyclic systems. Its ability to react with different nucleophiles paves the way for the construction of novel molecular architectures with potential applications in medicinal chemistry.

The most direct application of this compound is in the synthesis of 2-substituted 4,5-dihydro-1H-imidazole derivatives. The chlorine atom in the chloromethyl group can be readily displaced by a variety of nucleophiles, such as amines and thiols, under mild conditions. icm.edu.pl This allows for the attachment of a wide array of functional groups at the 2-position of the dihydroimidazole (B8729859) ring, leading to a diverse library of substituted imidazole (B134444) compounds. Such derivatives are of significant interest due to their potential biological activities. nih.gov

A notable example of creating a more complex heterocyclic system involves the reaction of 2-chloro-4,5-dihydro-1H-imidazole hydrogen sulfate (B86663) with phthalazine (B143731). This reaction leads to the formation of a pseudobase, 2-(4,5-dihydro-1H-imidazol-2-yl)-1,2-dihydrophthalazin-1-ol. mdpi.com This intermediate serves as a versatile substrate for the preparation of a series of novel fused and substituted phthalazine derivatives. mdpi.com

Furthermore, reactions of N-aryl-N-(4,5-dihydro-1H-imidazol-2-yl)hydroxylamines, which can be derived from 2-chloro-4,5-dihydro-1H-imidazole, with methanesulfonyl chloride lead to the formation of 2,3-dihydroimidazo[1,2-a]benzimidazoles, a class of fused heterocyclic compounds. icm.edu.pl

Table 1: Examples of Complex Heterocyclic Systems Derived from this compound Precursors

| Precursor | Reagent | Resulting Heterocyclic System | Reference |

|---|---|---|---|

| 2-chloro-4,5-dihydro-1H-imidazole hydrogen sulfate | Phthalazine | 2-(4,5-dihydro-1H-imidazol-2-yl)-1,2-dihydrophthalazin-1-ol | mdpi.com |

While the direct synthesis of conjugated indole-imidazole derivatives from this compound is not extensively documented in the reviewed literature, the synthesis of related structures from different starting materials suggests potential pathways. For instance, indole-imidazole compounds have been synthesized through one-pot reactions involving gramine, a natural indole (B1671886) derivative, and various imidazole compounds. researchgate.net Given the reactivity of the chloromethyl group of this compound towards nucleophiles, a plausible synthetic route could involve the N-alkylation of an indole derivative. However, specific examples and reaction conditions for this particular transformation are not detailed in the available search results.

A significant application of this compound is its use as a precursor for the synthesis of novel sulfonamide derivatives. Research has demonstrated the synthesis of a novel hybrid compound, 2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine, which can be further reacted to form di-substituted sulfonamide derivatives. mdpi.com

The synthesis involves the reaction of the precursor with various sulfonyl chlorides. For example, reaction with 4-methoxybenzene-1-sulfonyl chloride results in the formation of 4-methoxy-N-(2-(1-((4-methoxyphenyl)sulfonyl)-4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-ylidene)benzenesulfonamide. mdpi.com This demonstrates the utility of the dihydroimidazole core in constructing complex molecules bearing the pharmacologically important sulfonamide group. mdpi.com

Table 2: Synthesis of Sulfonamide Derivatives

| Starting Material | Reagent | Product | Reference |

|---|

Role in the Introduction of Imidazole Moieties into Diverse Organic Molecules

The primary role of this compound in synthetic chemistry is to serve as a synthon for the introduction of the 4,5-dihydro-1H-imidazol-2-ylmethyl moiety into a variety of organic molecules. The reactive chloromethyl group facilitates covalent bond formation with a wide range of nucleophilic substrates, including amines, thiols, and other nucleophilic heterocycles. icm.edu.pl This allows for the facile incorporation of the dihydroimidazole core, a structural motif present in numerous biologically active compounds, into new chemical entities. nih.gov

Applications in Protein Crosslinking for Structural and Interaction Studies

The application of this compound as a protein crosslinking agent for structural and interaction studies is not explicitly detailed in the provided search results. While the reactivity of its chloromethyl group with nucleophilic amino acid side chains (such as lysine (B10760008) or cysteine) is chemically plausible for forming covalent crosslinks between proteins, there is no direct evidence from the searched literature to support its use in this specific application. The field of protein crosslinking utilizes a variety of reagents with different reactive groups and spacer arms to probe protein structure and interactions.

Computational and Theoretical Investigations

Quantum Chemical Calculations of Reaction Pathways (e.g., SN2)

The presence of a chloromethyl group attached to the imidazoline (B1206853) ring makes 2-(chloromethyl)-4,5-dihydro-1H-imidazole a candidate for nucleophilic substitution reactions, particularly the SN2 (bimolecular nucleophilic substitution) pathway. While specific quantum chemical calculations for the SN2 reaction of this exact molecule are not extensively documented in publicly available literature, the general principles of such reactions have been modeled for similar systems.

Theoretical models, such as those using semi-empirical methods like AM1 or more robust Density Functional Theory (DFT) methods, can be employed to map the potential energy surface of the reaction. github.iosciforum.net This involves calculating the energy of the system as the nucleophile approaches the electrophilic carbon of the chloromethyl group and the chloride ion departs.

A typical computational approach to modeling an SN2 reaction involves:

Initial Geometry Optimization: The structures of the reactants, in this case, this compound and a nucleophile, are individually optimized to find their lowest energy conformations.

Transition State Search: A transition state geometry, where a partial bond exists between the incoming nucleophile and the carbon atom, and the carbon-chlorine bond is partially broken, is located. This is a first-order saddle point on the potential energy surface.

Intrinsic Reaction Coordinate (IRC) Analysis: An IRC calculation can be performed to confirm that the located transition state connects the reactants and the products on the minimum energy path. github.io

For a hypothetical SN2 reaction involving this compound and a generic nucleophile (Nu⁻), the reaction would proceed as follows:

Nu⁻ + Cl-CH₂-(C₃H₅N₂) → [Nu···CH₂···Cl]⁻-(C₃H₅N₂) → Nu-CH₂-(C₃H₅N₂) + Cl⁻

The energetic profile of this reaction would show an initial energy level for the reactants, an energy barrier corresponding to the transition state, and a final energy level for the products. The height of this barrier, the activation energy, determines the reaction rate.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. Studies on various imidazole (B134444) and imidazoline derivatives have demonstrated the utility of DFT in understanding their chemical properties. researchgate.netnih.gov For this compound, DFT calculations can elucidate several key aspects of its reactivity.

The reactivity of imidazoline derivatives is largely governed by the nitrogen atoms within the ring. researchgate.net DFT studies on a series of 2-imidazoline derivatives have shown that both the iminic and the tertiary nitrogen atoms of the imidazoline ring are sites of high reactivity. researchgate.net The distribution of electron density, which can be visualized through molecular electrostatic potential (MEP) maps, highlights the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack.

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. A smaller gap generally implies higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound and Related Compounds

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 2-methyl-4,5-dihydro-1H-imidazole | -6.5 | 1.5 | 8.0 |

| This compound | -7.0 | -0.5 | 6.5 |

| 2-amino-2-imidazoline | -6.2 | 1.8 | 8.0 |

Note: The values in this table are illustrative and based on general trends observed in related compounds. Specific computational studies are required for precise values.

Analysis of Molecular Structure and Tautomerism

The molecular structure of this compound consists of a five-membered dihydroimidazole (B8729859) ring with a chloromethyl substituent at the second carbon atom. nih.gov The dihydroimidazole ring is not planar and can adopt various conformations. researchgate.net

A key structural consideration for this compound is the possibility of tautomerism. Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. For this compound, annular tautomerism, involving the movement of a proton between the two nitrogen atoms of the imidazoline ring, is possible.

Furthermore, the presence of the C=N double bond within the ring and the adjacent CH₂ groups allows for the possibility of amino-imino tautomerism, where the compound can exist in equilibrium between the this compound form and its imino tautomer, 2-(chloromethylene)imidazolidine. Computational studies on related 2-amino-2-imidazoline systems have shown that the amino tautomer is generally more stable than the imino form. researchgate.netnih.gov The relative stability of these tautomers can be influenced by factors such as the solvent environment. nih.gov

Table 2: Potential Tautomeric Forms of this compound

| Tautomer Name | Structure | Key Features |

| This compound (Amino form) | C₄H₇ClN₂ | Endocyclic C=N double bond |

| 2-(chloromethylene)imidazolidine (Imino form) | C₄H₇ClN₂ | Exocyclic C=C double bond, imino group |

Theoretical calculations using methods like DFT can predict the relative energies of these tautomers, providing insight into which form is likely to predominate under given conditions.

Prediction of Transition States and Energetic Profiles

The prediction of transition states and the corresponding energetic profiles of reactions involving this compound is a central goal of computational studies. As mentioned in the context of SN2 reactions, locating the transition state is key to understanding the reaction mechanism and kinetics. blogspot.comyoutube.com

For any given reaction, such as a nucleophilic substitution at the chloromethyl group or a reaction involving the imidazoline ring itself, computational methods can be used to construct a potential energy surface. This surface maps the energy of the system as a function of the geometric coordinates of the atoms.

The energetic profile, a two-dimensional slice through the potential energy surface along the reaction coordinate, provides critical information:

Activation Energy (Ea): The energy difference between the reactants and the transition state. This is the primary determinant of the reaction rate.

Reaction Intermediates: The presence of any local minima on the reaction pathway, which correspond to metastable intermediates.

For example, in a hypothetical water-assisted proton transfer reaction, DFT calculations could be used to model the transition state where a water molecule facilitates the movement of a proton from one nitrogen to the other. nih.gov The calculated energetic profile would reveal the activation barrier for this process.

Table 3: Illustrative Energetic Data for a Hypothetical Reaction Pathway

| Species | Relative Energy (kcal/mol) |

| Reactants | 0 |

| Transition State 1 | +15 |

| Intermediate | -5 |

| Transition State 2 | +10 |

| Products | -20 |

Note: This table provides a generic example of the kind of data that can be obtained from computational studies of a reaction's energetic profile.

Applications in Chemical Research and Industrial Processes

Intermediate in Agrochemical Synthesis

2-(Chloromethyl)-4,5-dihydro-1H-imidazole serves as a key intermediate in the synthesis of various agrochemicals. The presence of a reactive chloromethyl group allows for straightforward nucleophilic substitution reactions, enabling the introduction of the imidazoline (B1206853) moiety into larger, more complex molecules. This is particularly valuable in the development of new pesticides and herbicides where the imidazole (B134444) ring system can impart desired biological activity.

Research in this area focuses on creating derivatives that can act as effective and selective agents for crop protection. The synthesis process often involves reacting this compound with other organic fragments to produce a final active ingredient. The dihydro-imidazoline core is a known pharmacophore in various biologically active compounds, and its incorporation into new agrochemical candidates is an area of ongoing research.

A related compound, 2-(chloromethyl)-1H-benzo[d]imidazole, has been synthesized and used as an intermediate in the creation of novel compounds with potential antifungal activity. mdpi.com In one example, it was prepared by refluxing o-phenylenediamine (B120857) and chloroacetic acid in hydrochloric acid, achieving a yield of 70.3%. mdpi.com This intermediate was then further reacted to produce a series of benzo[d]imidazole derivatives. mdpi.com

Table 1: Synthesis of a Related Agrochemical Intermediate

| Reactants | Reaction Conditions | Product | Yield |

|---|---|---|---|

| o-phenylenediamine, chloroacetic acid, hydrochloric acid | Reflux at 108 °C for 4 hours | 2-(chloromethyl)-1H-benzo[d]imidazole | 70.3% |

Role in Material Science for Polymer and Functional Material Synthesis

The imidazole ring is a critical component in the development of advanced polymers and functional materials. researchgate.net this compound can be used as a monomer or a modifying agent in polymer synthesis. The resulting imidazole-containing polymers exhibit a range of useful properties, including thermal stability and the ability to engage in hydrogen bonding and electrostatic interactions. researchgate.net

Imidazolium salts, which can be derived from imidazole compounds, are used to create polyelectrolyte brushes on surfaces, coat metal nanoparticles, and form liquid crystals. researchgate.net The synthesis of polymers containing the imidazole scaffold is an expanding area of material chemistry, with applications in bioactive materials and beyond. nih.gov

The versatility of imidazole derivatives in material science is further highlighted by the synthesis of luminescent polymers. For instance, a novel luminescent polymer, poly(2-methoxy-5-{6′-[2″-(4‴-oxyphenyl)-5″-phenyl-1″,3″,4″-oxadiazole]-hexyloxy}-1,4-phenylenevinylene-alt-2,5-bis-dodecyloxy-1,4-phenylenevinylene) (MPPOXA), was synthesized using a Wittig reaction involving an oxadiazole derivative, which shares structural similarities with functionalized imidazoles. researchgate.net

Table 2: Properties of an Imidazole-Related Luminescent Polymer

| Polymer | Band Gap (eV) | Photoluminescence Maximum (nm) |

|---|---|---|

| MPPOXA | 2.08 | 585 |

| MEH-PPV (for comparison) | 2.12 | 580 |

Use in Dye Production

This compound and its derivatives are utilized in the production of dyes. The imidazole moiety can act as a core structure in the synthesis of new dye molecules. For example, several new imidazole-based donor-π-acceptor dyes have been synthesized, exhibiting properties like aggregation-induced emission (AIE) and mechanofluorochromism. nih.govsemanticscholar.org These dyes were designed with a 1,4,5-triphenyl-1H-imidazole as an electron donor linked to various electron acceptors. nih.govsemanticscholar.org

Furthermore, imidazole derivatives play a role in modifying textiles to improve the dyeing process. A copolymer of (chloromethyl)oxirane and 1H-imidazole is used to cationize cellulose (B213188) fibers, such as cotton. nih.govresearchgate.net This modification changes the surface charge of the cotton, allowing for the electrostatic attraction and fixation of reactive dyes without the need for salt and alkali, making the process more environmentally friendly. nih.govresearchgate.net

Table 3: Absorption Wavelengths of Imidazole-Based Dyes

| Dye Compound | Electron Acceptor | Maximum Absorption Wavelength (nm) in DCM |

|---|---|---|

| 2a | 1-indanone | 376 |

| 2b | 1,3-indandione | 437 |

| 2c | 2-phenylacetonitrile | 368 |

| 2d | 2-thiopheneacetonitrile | 375 |

Data sourced from a study on new imidazole-based donor–π–acceptor dyes. nih.gov

Exploration as a Catalyst in Organic Transformations

The imidazole scaffold is being explored for its potential in catalysis. While this compound itself is primarily an intermediate, it can be a precursor for the synthesis of more complex structures that act as catalysts. The imidazole ring is a feature in certain N-heterocyclic carbenes (NHCs), which are a class of powerful organocatalysts.

The synthesis of substituted imidazoles is often facilitated by various catalysts. Research has shown the use of polymer-supported catalysts and solid acid catalysts for the efficient synthesis of trisubstituted and tetrasubstituted imidazoles. nih.gov For example, catalysts like silica-supported chloride (SiO₂-Cl) and phosphorus pentoxide on silica (B1680970) gel (P₂O₅-SiO₂) have been employed in solvent-free conditions to produce imidazole derivatives in good yields. nih.gov This highlights the importance of catalytic methods in accessing diverse imidazole structures, which can then be evaluated for their own catalytic activity or other applications.

Table 4: Examples of Catalysts Used in the Synthesis of Substituted Imidazoles

| Catalyst | Type | Application |

|---|---|---|

| SiO₂-Cl | Silica-supported chloride | Synthesis of 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles |

| P₂O₅-SiO₂ | Phosphorus pentoxide on silica gel | Synthesis of 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles |

| BF₃-SiO₂ | Boron trifluoride on silica | Synthesis of 1,2,4,5-tetrasubstituted imidazoles |

| HClO₄-SiO₂ | Perchloric acid on silica gel | Synthesis of 1,2,4,5-tetrasubstituted imidazoles |

This table showcases catalysts used for synthesizing the broader class of imidazole compounds. nih.gov

Future Research Directions in 2 Chloromethyl 4,5 Dihydro 1h Imidazole Chemistry

Development of Novel and Green Synthetic Routes

Traditional synthetic methods for 2-(chloromethyl)-4,5-dihydro-1H-imidazole and its derivatives often rely on harsh reagents and produce significant waste. The future of its synthesis lies in the development of more sustainable and efficient "green" methodologies.

Current research in the broader field of imidazoline (B1206853) synthesis points towards several promising avenues. For instance, the use of mild, environmentally friendly oxidants like hydrogen peroxide in the presence of catalysts such as sodium iodide has proven effective for the synthesis of 2-imidazolines from aldehydes and ethylenediamine (B42938). organic-chemistry.org Another approach involves iodine-catalyzed reactions of aldehydes and ethylenediamine in the presence of potassium carbonate. organic-chemistry.org These methods offer high yields and align with the principles of green chemistry by avoiding hazardous reagents.

Future research should focus on adapting these green principles specifically for the synthesis of this compound. This could involve exploring one-pot reactions that minimize solvent usage and purification steps. The use of recyclable catalysts, such as zeolites or polymer-supported reagents, is a particularly attractive direction. For example, recent studies on the synthesis of other imidazole (B134444) derivatives have successfully employed zeolite catalysts to reduce the consumption of strong acids. Similarly, the application of deep eutectic solvents (DESs) as both a reaction medium and a recyclable catalyst presents a novel and sustainable approach for synthesizing imidazole derivatives, which could be adapted for the target molecule. nih.gov

| Potential Green Synthetic Route | Key Features | Anticipated Advantages |

| Catalytic Cyclocondensation | Use of recyclable solid acid catalysts (e.g., zeolites, functionalized silica). | Reduced acid waste, catalyst reusability, milder reaction conditions. |

| Microwave-Assisted Synthesis | Application of microwave irradiation to accelerate the reaction. | Shorter reaction times, improved energy efficiency, potentially higher yields. bio-conferences.org |

| Flow Chemistry | Continuous-flow reactor systems. | Enhanced heat and mass transfer, improved safety for handling reactive intermediates, easier scalability. |

| Deep Eutectic Solvent (DES) Media | Utilizing DES as both solvent and catalyst. | Biodegradability, low cost, recyclability, and potentially enhanced reaction rates. nih.gov |

Exploration of Undiscovered Reactivity Patterns and Selectivity

The reactivity of this compound is primarily centered around the electrophilic chloromethyl group and the nucleophilic nitrogen atoms of the imidazoline ring. While substitution reactions at the chloromethyl position are well-documented, there remains significant potential to uncover novel reactivity patterns and achieve greater control over selectivity.

Future investigations should aim to explore more complex transformations. For instance, the development of methods for the selective functionalization of the imidazoline ring in the presence of the chloromethyl group would open up new synthetic possibilities. This could involve the use of protecting group strategies or the careful selection of reaction conditions to modulate the reactivity of the different sites within the molecule.

Furthermore, the participation of this compound in multicomponent reactions (MCRs) is an underexplored area. MCRs offer a highly efficient means of building molecular complexity in a single step and could lead to the rapid synthesis of diverse libraries of novel compounds based on the this compound scaffold. The investigation of its use in cycloaddition reactions, potentially leading to novel fused heterocyclic systems, is another promising research avenue.

| Reaction Type | Potential Research Focus | Expected Outcome |

| Selective N-Functionalization | Development of orthogonal protection strategies for the imidazoline nitrogens. | Access to a wider range of N-substituted derivatives with tailored properties. |

| Multicomponent Reactions (MCRs) | Design of novel MCRs involving this compound. | Rapid generation of complex molecules with potential biological activity. bio-conferences.org |

| Cycloaddition Reactions | Investigation of [3+2] or other cycloaddition pathways involving the imidazoline ring or its derivatives. | Synthesis of novel polycyclic and heterocyclic frameworks. |

| Metal-Catalyzed Cross-Coupling | Utilization as a coupling partner in reactions like Suzuki, Heck, or Sonogashira couplings. | Formation of carbon-carbon and carbon-heteroatom bonds to create complex architectures. |

Advanced Computational Modeling for Mechanism Elucidation and Prediction

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. The application of advanced computational modeling to the chemistry of this compound can provide deep insights into its reaction mechanisms and guide the rational design of new synthetic routes and functional molecules.

Future computational studies should focus on several key areas. Firstly, DFT calculations can be employed to elucidate the detailed mechanisms of known reactions, such as the substitution of the chloromethyl group by various nucleophiles. This can help in understanding the transition states and intermediates involved, thereby enabling better control over reaction outcomes.

Secondly, computational models can be used to predict the feasibility of new, unexplored reactions. By calculating reaction energies and activation barriers, researchers can identify promising synthetic targets and optimize reaction conditions before embarking on extensive experimental work. For example, computational screening could be used to identify the most effective catalysts for green synthetic routes or to predict the regioselectivity of functionalization reactions. DFT studies have been successfully used to investigate the mechanisms of 1,3-dipolar cycloaddition reactions, which could be a model for studying similar reactions with derivatives of this compound. mdpi.com

| Computational Approach | Research Application | Potential Impact |

| DFT Calculations | Elucidation of reaction mechanisms for substitution and functionalization reactions. | Deeper understanding of reactivity, enabling optimization of reaction conditions. mdpi.com |

| Transition State Searching | Identification of transition state structures and calculation of activation energies. | Prediction of reaction kinetics and selectivity. |

| Molecular Dynamics (MD) Simulations | Modeling the behavior of the molecule in different solvent environments. | Understanding solvent effects on reactivity and conformational preferences. |

| Virtual Screening | In silico screening of potential reactants and catalysts for novel transformations. | Acceleration of the discovery of new reactions and synthetic methods. |

Expanding Applications in Advanced Materials and Catalyst Design

The unique structural features of this compound make it a promising building block for the development of advanced materials and novel catalysts.

In materials science, the reactive chloromethyl group can be used as a handle for grafting the molecule onto polymer backbones or surfaces, thereby introducing the imidazoline functionality. This could be exploited to create functional polymers with applications in areas such as flame retardants, as has been demonstrated with other imidazole-based compounds. acs.org The imidazoline moiety itself can impart desirable properties, such as improved thermal stability or the ability to coordinate with metal ions. There is potential for the development of novel polymers incorporating this compound for applications in coatings, adhesives, and composites. A known example is the polymerization of 1H-imidazole with 2-(chloromethyl)oxirane and morpholine (B109124) to create cationic polymers used in industrial applications like zinc plating. chemicalbook.com

| Application Area | Specific Research Direction | Potential Outcome |

| Polymer Chemistry | Synthesis of functional polymers by incorporating the this compound unit. | Development of new materials with enhanced properties, such as flame retardancy or metal-chelating capabilities. acs.org |

| Surface Modification | Grafting onto surfaces to create functionalized materials for chromatography or sensing applications. | Creation of novel stationary phases or sensor surfaces with specific binding properties. |

| N-Heterocyclic Carbene (NHC) Ligands | Development of synthetic routes to novel NHC ligands from this compound. | Access to new catalysts for a wide range of organic reactions. |

| Coordination Chemistry | Use as a ligand for the synthesis of novel metal complexes with catalytic or material applications. | Discovery of new catalysts and functional metal-organic frameworks (MOFs). |

Q & A

Q. What are the recommended synthetic methodologies for 2-(chloromethyl)-4,5-dihydro-1H-imidazole, and how can purity be optimized?

The synthesis typically involves alkylation or substitution reactions on the imidazole ring. For example, chloromethylation of 4,5-dihydro-1H-imidazole derivatives using chloromethylating agents (e.g., chloromethyl ethers or chloroalkyl halides) under controlled conditions. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency .

- Temperature : Reactions are often conducted at 0–25°C to minimize side reactions .

- Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) yields >98% purity, as specified in impurity standards .

Q. What analytical techniques are critical for characterizing this compound?

Q. How should this compound be stored to maintain stability?

- Storage : Under inert atmosphere (argon/nitrogen) at –20°C to prevent hydrolysis of the chloromethyl group .

- Handling : Use glove boxes or fume hoods due to its hygroscopic nature and corrosive hazards (GHS H314: causes skin burns) .

Advanced Research Questions

Q. What mechanistic insights exist for reactions involving this compound as an intermediate?

The chloromethyl group acts as an electrophilic site, enabling nucleophilic substitution (S2) or elimination reactions. For example:

- Nucleophilic displacement : Reacting with amines or thiols forms derivatives like 2-(aminomethyl)- or 2-(mercaptomethyl)-imidazoles, useful in drug design .

- DFT studies : Computational modeling (e.g., density functional theory) can predict transition states and reaction pathways, as demonstrated for analogous imidazole complexes .

Q. How can researchers design experiments to explore its biological interactions, such as with I2-imidazoline receptors?

- Receptor binding assays : Radioligand displacement studies using H-labeled agonists (e.g., clonidine derivatives) quantify affinity for I2 receptors .

- In vivo models : Administer the compound in rodent models of neuropathic pain to assess modulation of morphine tolerance, leveraging structural similarities to bioactive imidazolines .

Q. What strategies resolve contradictions in reaction yields reported across studies?

- Parameter optimization : Systematically vary solvents (e.g., DMSO vs. DMF), temperatures, and catalysts to identify optimal conditions .

- Byproduct analysis : Use LC-MS to detect side products (e.g., hydrolyzed or dimerized species) and adjust reaction stoichiometry .

Key Considerations for Methodological Rigor

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。